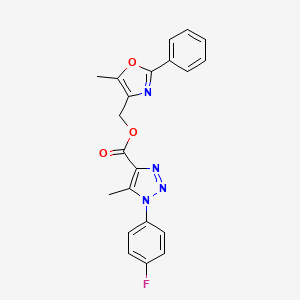

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Beschreibung

This compound is a hybrid heterocyclic molecule featuring both 1,3-oxazole and 1,2,3-triazole rings. The oxazole moiety is substituted with a methyl group at position 5 and a phenyl group at position 2, while the triazole ring is substituted with a 4-fluorophenyl group at position 1 and a methyl group at position 3. The two heterocyclic systems are linked via a methyl ester bridge.

Eigenschaften

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3/c1-13-19(24-25-26(13)17-10-8-16(22)9-11-17)21(27)28-12-18-14(2)29-20(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWRZOPHXNYGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic derivative that belongs to a class of heterocyclic compounds. It has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the oxazole and triazole rings. These heterocycles are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18FN3O3 |

| Molecular Weight | 357.36 g/mol |

| CAS Number | [Provisional CAS Number] |

Biological Activity Overview

Research indicates that derivatives of oxazole and triazole exhibit a wide range of biological activities. The specific compound has been evaluated for its effects on various biological systems:

-

Anticancer Activity :

- Studies have shown that triazole derivatives can inhibit the growth of cancer cells. For example, a related triazole compound demonstrated IC50 values ranging from 2.76 to 9.27 µM against several cancer cell lines, including ovarian and renal cancers .

- The oxazole moiety is also linked to anticancer properties, with derivatives exhibiting cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of triazole derivatives against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. The compound exhibited selective toxicity towards ovarian cancer cells, suggesting potential for targeted therapy .

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that related oxazole compounds inhibited the production of pro-inflammatory cytokines in human fibroblasts. This suggests a mechanism through which these compounds could mitigate chronic inflammation .

Study 3: Antimicrobial Efficacy

A comparative analysis showed that a triazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural analogs of the target compound. Key comparisons include:

Both 4 and 5 exhibit identical triclinic symmetry but differ in halogen-induced intermolecular interactions. The Cl substituent in 4 slightly distorts packing compared to 5 , highlighting the role of halogen size in crystal engineering .

Bioactive Analogs

However, the target compound’s bioactivity remains unstudied, necessitating further pharmacological evaluation .

Electronic and Steric Modifications

- 4-Fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole (3o) : Replacing the oxazole with a methoxybenzyl group introduces electron-donating effects, altering electronic density compared to the target compound’s electron-withdrawing fluorophenyl group .

- Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate : A simpler oxazole ester lacking the triazole moiety, this compound serves as a synthetic precursor but lacks the structural complexity for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing oxazole-triazole hybrid compounds like this target molecule?

The synthesis typically involves multi-step reactions:

- Oxazole ring formation : Cyclization of substituted benzaldehyde derivatives with α-hydroxy ketones or esters under dehydrating conditions (e.g., using p-toluenesulfonic acid in toluene) .

- Triazole ring construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives .

- Esterification : Coupling the oxazole and triazole moieties via esterification reactions, often using DCC/DMAP or other coupling agents .

Q. How can researchers purify and characterize this compound effectively?

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : H and C NMR to confirm substituent positions and ester linkage integrity.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester) .

Q. What solvents and catalysts are optimal for synthesizing the oxazole-triazole core?

- Solvents : Toluene or dichloromethane for oxazole cyclization; DMF or THF for CuAAC reactions .

- Catalysts : p-Toluenesulfonic acid for oxazole formation, Cu(I) salts (e.g., CuSO/sodium ascorbate) for triazole synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for the esterification step between oxazole and triazole moieties?

- Methodology :

- Activation : Pre-activate the carboxylic acid with carbodiimides (e.g., DCC) to form an active ester intermediate.

- Solvent polarity : Use anhydrous DCM or THF to minimize hydrolysis.

- Temperature : Maintain 0–5°C during coupling to reduce side reactions .

- Yield improvement : Yields >75% are achievable with stoichiometric DMAP (10 mol%) to accelerate acyl transfer .

Q. What strategies resolve contradictions in H NMR data for substituent assignments on the triazole ring?

- 2D NMR : Use H-C HSQC and HMBC to correlate protons with adjacent carbons, particularly for distinguishing methyl groups at C5 of the triazole vs. oxazole .

- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when spectral overlap occurs .

Q. How does the fluorophenyl group influence the compound’s bioactivity compared to chlorophenyl or methylphenyl analogs?

- SAR studies :

- Electron-withdrawing effects : The 4-fluorophenyl group enhances metabolic stability compared to 4-methylphenyl derivatives by reducing cytochrome P450-mediated oxidation .

- Hydrophobic interactions : Fluorine’s lipophilicity improves membrane permeability, as observed in similar triazole-based antimicrobial agents .

Q. What in vitro assays are recommended to evaluate this compound’s potential as an anticancer agent?

- Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic studies :

- Apoptosis : Caspase-3/7 activation assays.

- Cell cycle analysis : Flow cytometry with propidium iodide staining .

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like CYP450 or kinases.

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Data Analysis & Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.